molecular formula C32H24NP B8667609 (1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine

(1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine

Cat. No. B8667609
M. Wt: 453.5 g/mol
InChI Key: CXPJTDITWGPSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine is a useful research compound. Its molecular formula is C32H24NP and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine

Molecular Formula

C32H24NP

Molecular Weight

453.5 g/mol

IUPAC Name

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-amine

InChI

InChI=1S/C32H24NP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22H,33H2

InChI Key

CXPJTDITWGPSMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.16 gram (15.2 mmol) of (−)-2-amino-2′-diphenylphosphinyl-1,1′-binaphthyl (the formula (1-1a-1) was dissolved in 381 ml of xylene in an autoclave, followed by the addition of 42.5 ml (305.0 mmol) of triethylamine at 0° C. over 20 minutes and 7.70 ml (76.3 mmol) of trichlorosilane over 1 hour. The mixture was stirred at 150° C. for 18 hours in a tightly sealed condition. The reaction mixture was then extracted with 500 ml of ether. The extract was washed with 200 ml of saturated aqueous solution of ammonium chloride and 200 ml of brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure. The residue was purified using a silica gel column chromatography (eluent: 1:4 mixture of ethyl acetate and hexane) to obtain 5.60 gram of the titled compound.
Name
(−)-2-amino-2′-diphenylphosphinyl-1,1′-binaphthyl
Quantity
7.16 g
Type
reactant
Reaction Step One
Name
( 1-1a-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
381 mL
Type
solvent
Reaction Step One
Quantity
42.5 mL
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

7.16 gram (15.2 mmol) of (−)-2-amino-2′-diphenylphosphinyl-1,1′-binaphthyl (the formula (1-1a-1) was dissolved in 381 ml of xylene in an autoclave, followed by the addition of 42.5 ml (305.0 mmol) of triethylamine at 0° C. over 20 minutes and 7.70 ml (76.3 mmol) of trichlorosilane over 1 hour. The mixture was stirred at 150° C. for 18 hours in a tightly sealed condition. The reaction mixture was then extracted with 500 ml of ether. The extract was washed with 200 ml of saturated aqueous solution of ammonium chloride and 200 ml of brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure. The residue was purified using a silica gel column chromatography (eluent: 1:4 mixture of ethyl acetate and hexane) to obtain 5.60 gram of the titled compound.
Name
(−)-2-amino-2′-diphenylphosphinyl-1,1′-binaphthyl
Quantity
7.16 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1-1a-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
381 mL
Type
solvent
Reaction Step One
Quantity
42.5 mL
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Three

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